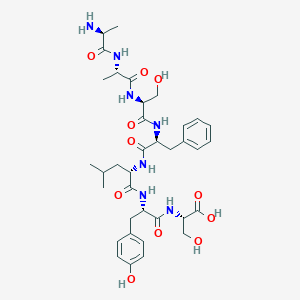![molecular formula C18H21NO2 B12617626 (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920803-03-8](/img/structure/B12617626.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine: is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzyl Protection: The phenol group of 4-hydroxybenzaldehyde is protected using benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)benzaldehyde.
Formation of Morpholine Ring: The protected benzaldehyde is then reacted with ®-4-methylmorpholine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Polymer Synthesis: The compound is used in the production of polymers with unique mechanical and thermal properties.
Coatings: It is used in the formulation of coatings with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The morpholine ring can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share structural similarities and exhibit antimicrobial and anti-inflammatory activities.
2-Phenyl-quinoline-4-carboxylic Acid Derivatives: These compounds have similar aromatic structures and are known for their antibacterial properties.
Uniqueness:
Structural Features: The presence of both a benzyloxy group and a morpholine ring in (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine provides unique chemical and biological properties not found in other similar compounds.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
920803-03-8 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
Clave InChI |
XBPOBFMQSIHNBW-SFHVURJKSA-N |
SMILES isomérico |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
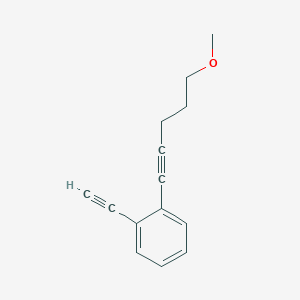
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
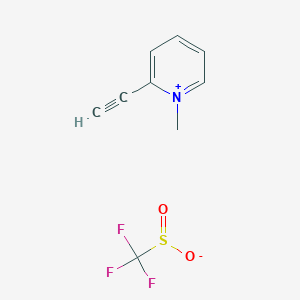
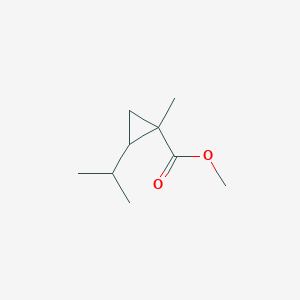
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
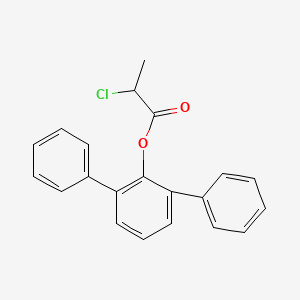
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
